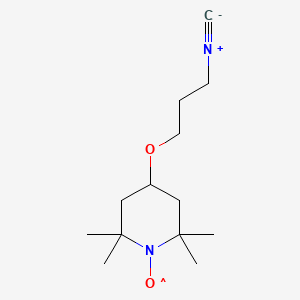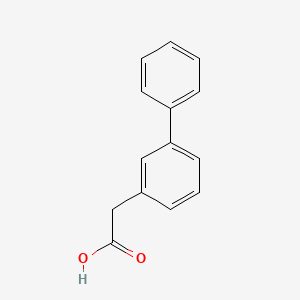
3-Biphenylacetic acid
Descripción general
Descripción
3-Biphenylacetic acid, a compound of significant interest in organic chemistry, serves as a pivotal structure for the synthesis of various derivatives with broad applications in materials science, pharmaceuticals, and chemical engineering. Its unique biphenyl backbone offers a versatile platform for modifications and functionalizations, leading to the creation of novel compounds with desired physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of derivatives related to 3-Biphenylacetic acid often involves multi-step organic reactions, utilizing a variety of techniques to introduce functional groups at specific positions on the biphenyl structure. For instance, Sienkiewicz-Gromiuk et al. (2014) discussed the successful synthesis of a novel 4,4′-disubstituted biphenyl derivative, showcasing the strategic incorporation of acetic acid side arms to the biphenyl system (Sienkiewicz-Gromiuk et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid derivatives is characterized by X-ray diffraction, showcasing distinct intermolecular interactions and hydrogen bonding patterns. Tchibouanga and Jacobs (2020) investigated multicomponent crystals of a chlorinated derivative, revealing interesting hydrogen bonding motifs and weaker interactions, such as π-π stacking, crucial for understanding the compound's solid-state behavior (Tchibouanga & Jacobs, 2020).
Chemical Reactions and Properties
3-Biphenylacetic acid and its derivatives undergo a variety of chemical reactions, including electropolymerization, to form polymeric films. Ferreira et al. (2012) explored the electropolymerization of a hydroxy derivative, providing insights into the mechanism and potential applications in biosensors (Ferreira et al., 2012).
Physical Properties Analysis
The physical properties of 3-Biphenylacetic acid derivatives, including thermal stability and phase behavior, are crucial for their application in various domains. The thermal characteristics and phase purity of these compounds have been thoroughly analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable data for their practical use.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, reactivity towards different reagents, and the ability to form complexes or co-crystals with other molecules, is fundamental. Studies such as those by Tchibouanga and Jacobs (2020) and Sienkiewicz-Gromiuk et al. (2014) contribute significantly to the comprehensive understanding of these aspects, highlighting the importance of intermolecular interactions and reactivity patterns in defining the chemical behavior of 3-Biphenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
1. Allergic Rhinitis Treatment
Biphenylacetic acid has been identified as an inhibitor of the prostaglandin D2 receptor DP2, leading to the development of selective CRTH2 antagonists. These compounds show efficacy in treating allergic rhinitis, as demonstrated in a murine model following oral dosing (Scott et al., 2011).
2. Synthesis of Non-steroidal Anti-inflammatory Agents
4-Biphenylacetic acid is recognized for its effectiveness and tolerability as a non-steroidal anti-inflammatory agent. Various synthesis methods, particularly recent developments in the Suzuki reaction applications, have been discussed for the synthesis of 4-biphenylacetic acid (Xie Wen-n, 2014).
3. Electropolymerization in Biosensors
3-Hydroxyphenylacetic acid (3-HPA), used in the synthesis of polymeric films through electropolymerization, serves as a support for biomolecule immobilization in electrochemical biosensors. A quantum mechanical study helped elucidate the mechanism of 3-HPA electropolymerization (Ferreira et al., 2012).
4. Pharmacokinetics in Rheumatoid Arthritis
The pharmacokinetics of biphenylacetic acid were studied following its topical application in patients with rheumatoid arthritis, revealing its absorption dynamics and concentration in synovial fluid (Dawson et al., 2004).
5. Prodrug Development for Rheumatoid Arthritis
Mutual prodrugs of biphenylacetic acid, linked with non-essential amino acids, were developed as a gastro-protective alternative to fenbufen for treating rheumatoid arthritis. These prodrugs showed promising results in terms of analgesic, anti-inflammatory, and anti-arthritic activities (Dhaneshwar et al., 2013).
6. Vibrational Spectroscopy Study
A detailed study on 3-aminophenylacetic acid explored its molecular vibrations using Density Functional Theory (DFT) calculations. This research contributes to the understanding of the compound's vibrational characteristics (Akkaya et al., 2015).
7. Photocatalyzed Benzylation in Organic Chemistry
Arylacetic acids, including biphenylacetic acid derivatives, were utilized in a photocatalyzed benzylation process of electrophilic olefins. This process demonstrates the versatility of arylacetic acids in organic synthesis (Capaldo et al., 2016).
8. Free Radical Scavenging Potency
The compound 3-hydroxyphenylacetic acid (3-HPA) was computationally investigated for its ability to scavenge free radicals, indicating its potential role in protecting against diseases mediated by oxidative stress (Amic et al., 2015).
9. Synthesis of Ortho-Substituted Cinnamates and Biarylacetic Acids
Research on o-halobenzyl and p-halobenzyl sulfones explored their use as precursors for the synthesis of ortho-substituted cinnamates and biarylacetic acids, demonstrating the chemical versatility of these compounds (Costa et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid | |
CAS RN |
23948-77-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


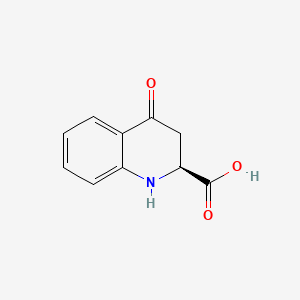
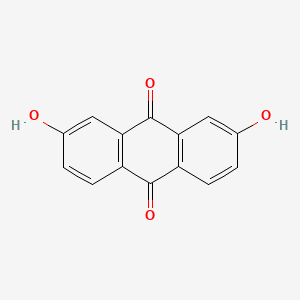
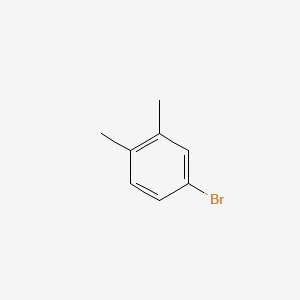

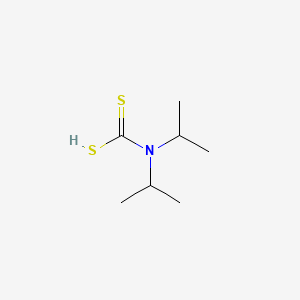

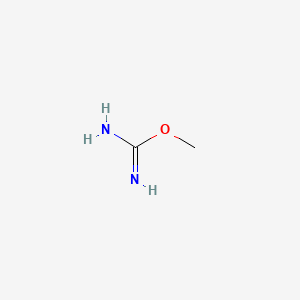
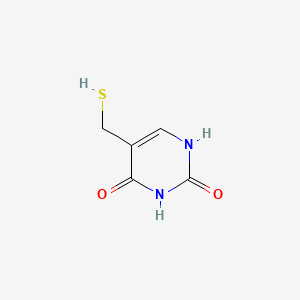
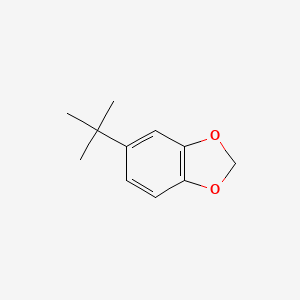
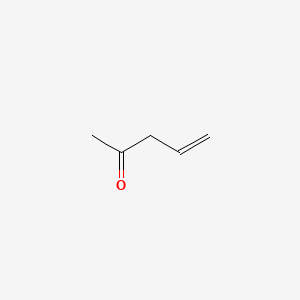
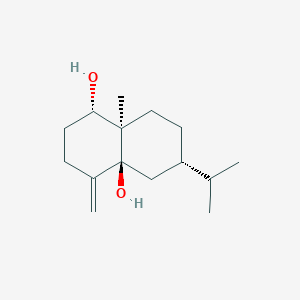
![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)
